molecular formula C17H19N5O2 B2418705 1-methyl-9-phenethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-quinone CAS No. 714234-88-5

1-methyl-9-phenethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-quinone

Cat. No. B2418705
CAS RN: 714234-88-5
M. Wt: 325.372
InChI Key: AMNSXTYBGBTLBP-UHFFFAOYSA-N
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Description

1-methyl-9-phenethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-quinone, also known as MitoQ, is a mitochondrial-targeted antioxidant that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. MitoQ is a derivative of ubiquinone, which is an essential component of the electron transport chain in mitochondria.

Scientific Research Applications

Role in Drug Development

One of the significant applications of compounds related to "1-methyl-9-phenethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-quinone" is in the development of drugs targeting proliferative diseases. These compounds, particularly quinazolines, serve as vital building blocks in creating inhibitors against over-expressed protein kinases in various cancers. For instance, quinazolines have been fundamental in developing drugs like IRESSA (gefitinib), which is approved for treating advanced non-small-cell lung cancer (NSCLC) (Őrfi et al., 2004).

Molecular Recognition and DNA Interaction

Compounds structurally similar to "this compound" are critical in studying molecular recognition processes, which are fundamental in drug action. The interactions of these compounds with DNA, particularly through hydrogen bonding, are crucial for targeted drug action. This property is exemplified by the detailed analysis of cation tautomerism and disorder in crystalline forms of pyrimidine and its interactions, demonstrating the importance of structural configuration for biological activity (Rajam et al., 2017).

DNA Cleaving Agents

Moreover, derivatives of "this compound" have been investigated for their potential as DNA cleaving agents. These agents exhibit specificity in cleaving DNA at particular bases under reducing conditions, which is crucial for developing anticancer therapies. The specific interaction with DNA bases opens avenues for targeted therapeutic applications (Skibo et al., 1993).

properties

IUPAC Name

1-methyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-20-14-13(15(23)19-17(20)24)22-10-5-9-21(16(22)18-14)11-8-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNSXTYBGBTLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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